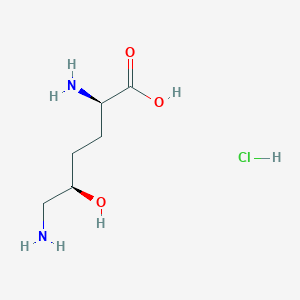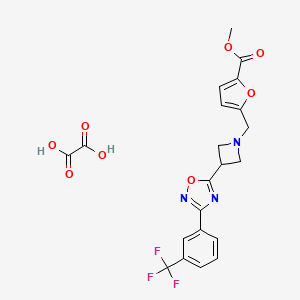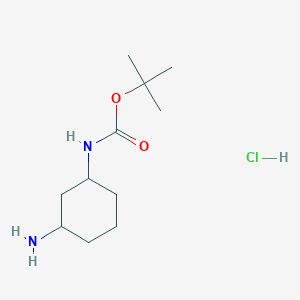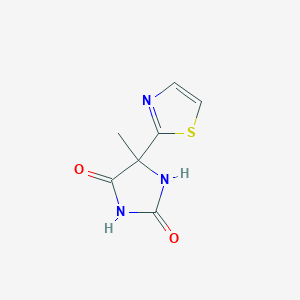
N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of chlorophenyl derivatives with various acids or amines in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature. For example, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were synthesized using this method . Similarly, N-p-nitrobenzoyl-N'-p-chlorophenylthiourea was synthesized and characterized by elemental analysis, IR, and NMR . These methods could potentially be adapted for the synthesis of "N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide."
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using IR and single-crystal X-ray diffraction studies. For instance, the crystal structure of N-p-nitrobenzoyl-N'-p-chlorophenylthiourea was determined and found to crystallize in the monoclinic space group with specific cell parameters . The molecular structure is often further analyzed using computational methods such as Hartree-Fock (HF) and density functional theory (DFT), which provide information on vibrational wavenumbers, hyperpolarizability, and other molecular properties .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl and nitrobenzene derivatives can be inferred from studies on similar compounds. For example, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline was synthesized through a series of reactions including oxidation, etherification, reduction, alkylation, and further oxidation . These reactions highlight the potential for chlorophenyl and nitrobenzene groups to undergo various chemical transformations, which could be relevant for "N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with chlorophenyl and nitrobenzene groups can be studied using various spectroscopic and computational techniques. For example, the stability of molecules can be analyzed using NBO analysis, which examines hyper-conjugative interactions and charge delocalization . HOMO and LUMO analysis can be used to determine charge transfer within the molecule, and molecular electrostatic potential (MEP) can be performed to understand the distribution of electronic density . These analyses provide a comprehensive understanding of the electronic properties and potential reactivity of the compounds.
Applications De Recherche Scientifique
Intermediate for Synthesis
- N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is used as an intermediate in the synthesis of complex organic compounds. For instance, it is used in the synthesis of Clopidogrel, an antiplatelet drug for preventing strokes and heart attacks (Li, Xu, & Zhang, 2012).
Hydrogen Bond Studies
- Substituted N-(2-hydroxyphenyl) derivatives, similar in structure to N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide, have been extensively studied for their hydrogen bonding properties. These studies help in understanding the interactions and stabilities of such compounds, which are crucial for their applications in various chemical reactions (Romero & Margarita, 2008).
Potential Therapeutic Applications
- Research has explored the use of structurally similar compounds as potential therapeutic agents against various diseases, including viral infections like SARS-CoV-2 (Kumar & Choudhary, 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-11-6-1-2-7-12(11)15-13(16-18)9-4-3-5-10(8-9)17(19)20/h1-8,18H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCFCFUIWCXGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)



![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)


![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)
